2-Methoxy-5-nitro-indan
Description
2-Methoxy-5-nitroaniline (C₇H₈N₂O₃) is a nitro-substituted aniline derivative with a methoxy group at the 2-position and a nitro group at the 5-position. It is commonly used as a precursor in organic synthesis and dyestuff production. Key properties include:
- Molecular Weight: 184.15 g/mol
- Synonyms: 5-Nitro-o-anisidine, 2-Methoxy-5-nitrobenzenamine
- Safety Data: Classified for acute oral toxicity, skin sensitization, and aquatic toxicity .
Its hydrochloride form (CAS 67827-72-9) has a molecular weight of 204.61 g/mol and is used in specialized chemical applications .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-methoxy-5-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11NO3/c1-14-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 |
InChI Key |
GRLAJCHPXARWHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | Structure Type | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Methoxy-5-nitroaniline | Nitroaniline | C₇H₈N₂O₃ | 184.15 | Not specified | -NH₂, -NO₂, -OCH₃ |
| 5-Methoxyindole | Indole derivative | C₉H₉NO | 147.17 | 56–58 | Indole ring, -OCH₃ |
| 6-Methoxyindole | Indole derivative | C₉H₉NO | 147.17 | 89–95 | Indole ring, -OCH₃ |
| 5-Methoxy-1-indanone | Indanone derivative | C₁₀H₁₀O₂ | 162.19 | Not specified | Ketone, -OCH₃ |
Key Observations :
- Substitution Patterns: 2-Methoxy-5-nitroaniline features nitro and methoxy groups on a benzene ring, whereas methoxyindoles and indanone derivatives incorporate heterocyclic or bicyclic frameworks.
- Thermal Stability : Methoxyindoles exhibit lower melting points (56–95°C) compared to nitroaniline derivatives, likely due to weaker intermolecular forces .
Comparative Insights :
- Bioactivity: Methoxyindoles and indanones are prioritized in drug discovery due to their heterocyclic frameworks, whereas nitroanilines are less explored beyond industrial applications.
- Toxicity : 2-Methoxy-5-nitroaniline’s hydrochloride form shows higher aquatic toxicity than methoxyindoles, likely due to nitro group persistence .
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